trans-1,4-Dichloro-2-butene

Description

Trans-1,4-dichlorobutene is a colorless liquid with a distinct odor. An intermediate for hexamethylenediamine and chloroprene. (EPA, 1998)

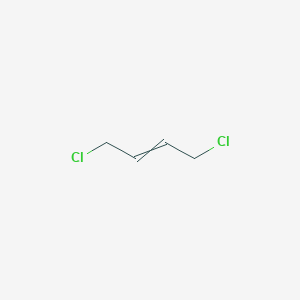

Trans-1,4-Dichlorobutene is an organochlorine compound.

Structure

3D Structure

Properties

IUPAC Name |

(E)-1,4-dichlorobut-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6Cl2/c5-3-1-2-4-6/h1-2H,3-4H2/b2-1+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQDIANVAWVHZIR-OWOJBTEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6Cl2 | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,4-DICHLOROBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6020434 | |

| Record name | (2E)-1,4-Dichlorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

1,4-dichloro-2-butene appears as a clear colorless liquid. Burns, though may be difficult to ignite. Corrosive to tissue. Denser than water and insoluble in water. Vapors heavier than air. Used to make other chemicals., Trans-1,4-dichlorobutene is a colorless liquid with a distinct odor. An intermediate for hexamethylenediamine and chloroprene. (EPA, 1998), Colorless liquid with a sweet, pungent odor; [HSDB] Yellowish liquid; [OECD SIDS], Colorless liquid; [HSDB] Faintly yellow clear liquid; May decompose on exposure to light, air, or moisture; [MSDSonline] | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,4-DICHLOROBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-Dichloro-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1401 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-Dichloro-trans-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2817 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

313 °F at 760 mmHg (USCG, 1999), 312 °F at 758 mmHg (EPA, 1998), 155.4 °C, 158 °C | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,4-DICHLOROBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

53 °C, 53 °C (139 °F) | |

| Record name | 1,4-Dichloro-trans-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2817 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Sol in alcohol, ether, acetone, benzene, SOL IN CHLOROFORM, ORGANIC SOLVENTS, In water, 850 mg/l @ 25 °C, Miscible with benzene, alc, carbon tetrachloride; immiscible with ethylene glycol and glycerol., Soluble in ether., Water solubility = 580 mg/l at 25 °C | |

| Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.112 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.183 at 77 °F (EPA, 1998) - Denser than water; will sink, 1.183 @ 25 °C/4 °C, 1.1858, Density: 1.183 (technical grade mixture) of cis and trans isomers. | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,4-DICHLOROBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

4 (EPA, 1998) - Heavier than air; will sink (Relative to Air) | |

| Record name | TRANS-1,4-DICHLOROBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

3.0 [mmHg], 3.43 [mmHg], 3.43 mm Hg @ 25 °C, Vapor pressure: 74-76 deg/40 mm 85% technical grade mixture, 3 mm Hg @ 25 °C | |

| Record name | 1,4-Dichloro-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1401 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-Dichloro-trans-2-butene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/2817 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Impurities |

Technical material with an 85% composition of the trans-isomer, the remainder is predominantly the cis-isomer | |

| Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQUID, Colorless liquid | |

CAS No. |

764-41-0, 110-57-6 | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,4-DICHLOROBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | trans-1,4-Dichloro-2-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Dichloro-trans-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Dichloro-2-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764410 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butene, 1,4-dichloro-, (2E)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butene, 1,4-dichloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (2E)-1,4-Dichlorobut-2-ene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6020434 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-2,3-dichlorobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.437 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-dichlorobut-2-ene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.019 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-DICHLORO-2-BUTENE, (2E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/92HZ946H7Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-54 °F (USCG, 1999), 34 to 37 °F (EPA, 1998), 2 °C, Heat of Vaporization: 5.849X10+7 J/kmol @ melting point, Surface Tension: 3.8163X10-2 Newtons/m @ melting point, 3.5 °C | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/538 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | TRANS-1,4-DICHLOROBUTENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/5220 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,4-DICHLORO-TRANS-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1501 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 1,4-DICHLORO-2-BUTENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6008 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to trans-1,4-Dichloro-2-butene: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-1,4-Dichloro-2-butene is a chlorinated hydrocarbon of significant interest in organic synthesis and industrial chemistry. Its bifunctional nature, arising from the presence of two reactive chlorine atoms and a central carbon-carbon double bond, makes it a versatile building block for the synthesis of a variety of more complex molecules. This technical guide provides a comprehensive overview of the chemical properties, structure, and key applications of this compound, with a focus on experimental protocols and data relevant to researchers in the field.

Chemical Structure and Properties

This compound is a colorless to light yellow liquid with a distinct, sharp odor.[1][2] The "trans" designation in its name refers to the stereochemistry of the substituents across the double bond, where the two chlorine atoms are on opposite sides of the plane of the double bond. This specific spatial arrangement influences its physical properties and reactivity.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₆Cl₂ | [2] |

| Molecular Weight | 124.99 g/mol | [2] |

| Appearance | Clear colorless to light yellow liquid | [1] |

| Melting Point | 1-3 °C | |

| Boiling Point | 74-76 °C at 40 mmHg | |

| Density | 1.183 g/mL at 25 °C | |

| Refractive Index (n²⁰/D) | 1.488 | |

| Vapor Pressure | 10 mmHg at 20 °C | |

| Flash Point | 53 °C (closed cup) | |

| Solubility | Soluble in alcohol, ether, acetone, and benzene. Insoluble in water. | [2][3] |

Synthesis and Purification

The primary industrial route to a mixture of dichlorobutenes, including the trans-1,4-isomer, is the vapor-phase chlorination of 1,3-butadiene.[4] This process typically yields a mixture of isomers, including 3,4-dichloro-1-butene and cis-1,4-dichloro-2-butene.[4] For laboratory applications requiring the pure trans-isomer, a detailed synthesis and purification protocol is essential.

Experimental Protocol: Laboratory Synthesis of this compound

This protocol describes a representative laboratory-scale synthesis based on the chlorination of 1,3-butadiene. Caution: This reaction should be performed in a well-ventilated fume hood by trained personnel, as both 1,3-butadiene and chlorine gas are hazardous.

Materials:

-

1,3-Butadiene (condensed and cooled)

-

Chlorine gas

-

Inert solvent (e.g., dichloromethane, cooled)

-

Apparatus for gas dispersion (e.g., fritted glass bubbler)

-

Reaction vessel with cooling capabilities (e.g., a three-necked flask in an ice-salt bath)

-

Drying tube

Procedure:

-

In a three-necked flask equipped with a gas inlet tube, a thermometer, and a condenser topped with a drying tube, dissolve a known amount of cooled, condensed 1,3-butadiene in a pre-cooled inert solvent.

-

Maintain the reaction temperature between 0 and 5 °C using an ice-salt bath.

-

Slowly bubble chlorine gas through the solution while stirring vigorously. The rate of chlorine addition should be controlled to maintain the desired reaction temperature.

-

Monitor the reaction progress by observing the disappearance of the yellow-green color of the chlorine gas.

-

Once the reaction is complete, purge the solution with an inert gas (e.g., nitrogen) to remove any unreacted chlorine and hydrogen chloride byproduct.

-

The resulting solution contains a mixture of dichlorobutene isomers.

Experimental Protocol: Purification by Fractional Distillation

The separation of the this compound isomer from the reaction mixture can be achieved by fractional distillation under reduced pressure.

Apparatus:

-

Round-bottom flask

-

Fractionating column (e.g., Vigreux or packed column)

-

Distillation head with a thermometer

-

Condenser

-

Receiving flask

-

Vacuum source and gauge

-

Heating mantle

Procedure:

-

Transfer the crude dichlorobutene mixture to the round-bottom flask.

-

Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.

-

Apply a vacuum to the system and gradually heat the flask using a heating mantle.

-

Carefully monitor the temperature at the distillation head. The lower-boiling isomers, primarily 3,4-dichloro-1-butene, will distill first.

-

Collect the different fractions in separate receiving flasks based on the boiling point ranges. This compound has a boiling point of 74-76 °C at 40 mmHg.[5]

-

The purity of the collected fractions should be assessed using analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Characterization

Accurate characterization of this compound is crucial for its use in research and development. The following are typical experimental parameters for its analysis by GC-MS and Nuclear Magnetic Resonance (NMR) spectroscopy.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

Instrumentation: A standard GC-MS system can be used.

Parameters:

-

Column: A non-polar capillary column, such as one with a 5% phenyl methylpolysiloxane stationary phase (e.g., DB-5MS or equivalent), is suitable.

-

Injector Temperature: 250 °C

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 200 °C.

-

Hold: 5 minutes at 200 °C.

-

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-200.

-

Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Dissolve approximately 10-20 mg of the purified compound in about 0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

Acquisition Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher.

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

Acquisition Parameters (¹³C NMR):

-

Spectrometer Frequency: 100 MHz or higher.

-

Pulse Program: Standard proton-decoupled sequence.

-

Number of Scans: 1024 or more, depending on the concentration.

-

Relaxation Delay: 2-5 seconds.

Expected Spectroscopic Data:

-

¹H NMR (CDCl₃): The spectrum is expected to show a multiplet for the olefinic protons (CH=CH) and a doublet for the methylene protons (CH₂Cl).

-

¹³C NMR (CDCl₃): The spectrum will show two distinct signals: one for the olefinic carbons and one for the methylene carbons.

Reactivity and Applications

The chemical reactivity of this compound is dominated by the presence of the two allylic chloride groups, which are susceptible to nucleophilic substitution reactions. The double bond can also undergo addition reactions.

Nucleophilic Substitution Reactions

This compound is a valuable substrate for Sₙ2 reactions, where a nucleophile displaces the chloride ions.[6] This reactivity is fundamental to its use as a precursor in the synthesis of various compounds.

A prominent industrial application is its role in the production of adiponitrile , a key intermediate in the manufacture of nylon-6,6.[7] The process involves the reaction of 1,4-dichloro-2-butene with sodium cyanide, followed by hydrogenation.

Caption: Synthesis pathway from this compound to Nylon-6,6.

Synthesis of Chloroprene

This compound is an intermediate in one of the industrial processes for producing chloroprene (2-chloro-1,3-butadiene), the monomer for neoprene synthetic rubber.[2] The process involves the isomerization of the dichlorobutene mixture followed by dehydrochlorination.

Caption: Role of dichlorobutenes in the synthesis of chloroprene.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is classified as toxic if swallowed, harmful in contact with skin, and fatal if inhaled.[8] It also causes severe skin burns and eye damage.[8] The material is a combustible liquid and may require some effort to ignite.[1] Fire produces irritating and poisonous gases, including hydrogen chloride.[1]

Handling Recommendations:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of vapors and contact with skin and eyes.

-

Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[7]

-

Keep away from heat, sparks, and open flames.[7]

In case of exposure, immediate medical attention is necessary. For skin contact, flush with plenty of water for at least 15 minutes while removing contaminated clothing. For eye contact, immediately flush with plenty of water for at least 15 minutes. If inhaled, move the person to fresh air.

Conclusion

This compound is a valuable and versatile chemical intermediate with a well-defined structure and a range of important applications in organic synthesis and the chemical industry. A thorough understanding of its chemical properties, reactivity, and safe handling procedures is essential for its effective and responsible use in a research and development setting. The experimental protocols and data presented in this guide are intended to provide a solid foundation for scientists and professionals working with this compound.

References

- 1. rsc.org [rsc.org]

- 2. Free-radical halogenation - Wikipedia [en.wikipedia.org]

- 3. This compound(110-57-6) 1H NMR spectrum [chemicalbook.com]

- 4. Fractional distillation - Wikipedia [en.wikipedia.org]

- 5. ez.restek.com [ez.restek.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. mdpi.com [mdpi.com]

- 8. This compound | High-Purity Reagent [benchchem.com]

Synthesis of trans-1,4-Dichloro-2-butene from Butadiene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of trans-1,4-dichloro-2-butene from 1,3-butadiene, a critical intermediate in various industrial and pharmaceutical applications. This document details the primary synthetic routes, reaction mechanisms, experimental conditions, and purification methods. Quantitative data is summarized in structured tables, and key processes are visualized using diagrams to facilitate understanding and application in a research and development setting.

Introduction

1,4-Dichloro-2-butene, existing as cis and trans isomers, is a significant organochlorine compound primarily used as an intermediate in the production of chloroprene, the monomer for neoprene synthetic rubber. The trans isomer, in particular, is a valuable precursor in organic synthesis. The principal industrial route to this compound is the chlorination of 1,3-butadiene, which typically yields a mixture of isomers, including 3,4-dichloro-1-butene and both cis- and this compound. Subsequent isomerization and purification steps are crucial to obtaining the desired high-purity this compound.

Reaction Mechanisms

The chlorination of 1,3-butadiene can proceed via two main pathways: electrophilic addition and free-radical substitution. The predominant mechanism is highly dependent on the reaction conditions, such as temperature, solvent, and the presence of catalysts or initiators.

Electrophilic Addition

In the absence of light and radical initiators, the reaction follows an electrophilic addition mechanism. The chlorine molecule acts as an electrophile, adding across the conjugated diene system of butadiene. This process can lead to both 1,2-addition and 1,4-addition products. The 1,4-addition product is a mixture of cis- and this compound, while the 1,2-addition product is 3,4-dichloro-1-butene.

Caption: Electrophilic addition of chlorine to butadiene.

Free-Radical Mechanism

Under UV light or in the presence of radical initiators, a free-radical chain reaction can occur. This mechanism is more prevalent in vapor-phase reactions at high temperatures. The reaction is initiated by the homolytic cleavage of a chlorine molecule into two chlorine radicals. These radicals then add to the butadiene molecule, leading to the formation of various chlorinated products. To control this and favor the desired ionic pathway, free-radical inhibitors are often added in industrial processes.

Synthesis Methodologies

The synthesis of dichlorobutenes from butadiene is primarily carried out through two industrial-scale methods: vapor-phase chlorination and liquid-phase chlorination.

Vapor-Phase Chlorination

This process is typically conducted at elevated temperatures, ranging from 90°C to 250°C.[1] A key feature of this method is the use of a large excess of butadiene relative to chlorine, with molar ratios ranging from 5:1 to 50:1, to minimize the formation of higher chlorinated byproducts.[1] The reaction is highly exothermic, and temperature control is crucial. This can be achieved by introducing the excess butadiene at various points along the reactor to cool the reaction mixture.[1]

Table 1: Typical Conditions for Vapor-Phase Chlorination

| Parameter | Value | Reference |

| Temperature | 90 - 250 °C | [1] |

| Butadiene:Chlorine Molar Ratio | 5:1 to 50:1 | [1] |

| Typical Yield of Dichlorobutenes | > 90% |

Liquid-Phase Chlorination

Liquid-phase chlorination offers an alternative that can be operated at lower temperatures, typically between 25°C and 100°C. This method involves the use of a solvent that is inert to chlorine under the reaction conditions. Suitable solvents include butane, pentane, or various fluorinated hydrocarbons.[2] The process often employs a catalyst to enhance the rate of the ionic chlorination and improve isomer selectivity. Quaternary ammonium chlorides are commonly used as catalysts.[2] Free-radical inhibitors are also added to suppress unwanted side reactions.

Table 2: Typical Conditions for Liquid-Phase Chlorination

| Parameter | Value | Reference |

| Temperature | 25 - 100 °C | [2] |

| Solvent | Butane, Pentane, Fluorinated Hydrocarbons | [2] |

| Catalyst | Quaternary Ammonium Chlorides | [2] |

| Free-Radical Inhibitor | Often added | [2] |

Isomerization and Purification

The initial product of butadiene chlorination is a mixture of isomers. To obtain a high yield of the desired this compound, the crude product mixture undergoes isomerization followed by purification.

Isomerization

The mixture of dichlorobutenes can be heated, often in the presence of a catalyst, to establish an equilibrium between the isomers.[3] This process generally favors the formation of the more thermodynamically stable 1,4-dichloro-2-butene isomers.

Purification

The separation of the this compound from its cis-isomer and other byproducts is typically achieved through fractional distillation under reduced pressure. The different boiling points of the isomers allow for their separation. For laboratory-scale purification where high purity is required, recrystallization from a suitable organic solvent can be employed.

Experimental Protocols (Laboratory Scale)

Caution: This reaction involves corrosive and toxic substances and should only be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.

Materials and Equipment

-

1,3-Butadiene (liquefied gas)

-

Chlorine gas

-

Inert solvent (e.g., dichloromethane or carbon tetrachloride)

-

Quaternary ammonium chloride catalyst (e.g., tetrabutylammonium chloride)

-

Free-radical inhibitor (e.g., hydroquinone)

-

Three-necked round-bottom flask

-

Gas inlet tube

-

Dry ice/acetone condenser

-

Magnetic stirrer

-

Apparatus for fractional distillation under vacuum

-

Apparatus for recrystallization

Generalized Laboratory Procedure

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a gas inlet tube, and a dry ice/acetone condenser, add the inert solvent, a catalytic amount of a quaternary ammonium chloride, and a small amount of a free-radical inhibitor.

-

Introduction of Butadiene: Cool the flask in an ice bath and condense a known amount of 1,3-butadiene into the flask.

-

Chlorination: Slowly bubble chlorine gas through the stirred solution. The rate of addition should be carefully controlled to maintain the reaction temperature below 10°C. The disappearance of the yellow-green color of chlorine indicates its consumption.

-

Workup: After the reaction is complete, quench any remaining chlorine by bubbling nitrogen through the solution. Wash the reaction mixture with a dilute solution of sodium bicarbonate to neutralize any HCl formed, followed by washing with water. Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate).

-

Purification:

-

Fractional Distillation: Remove the solvent under reduced pressure. The resulting crude mixture of dichlorobutenes can be separated by fractional distillation under vacuum. Collect the fraction corresponding to the boiling point of this compound (approx. 74-76 °C at 40 mmHg).

-

Recrystallization: For higher purity, the collected fraction can be recrystallized from a suitable solvent such as hexane or ethanol at low temperatures.

-

Caption: Generalized laboratory workflow for the synthesis and purification of this compound.

Characterization Data

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound

| Technique | Data |

| ¹H NMR (CDCl₃) | δ (ppm): ~5.9 (m, 2H, -CH=CH-), ~4.1 (d, 4H, -CH₂Cl) |

| ¹³C NMR (CDCl₃) | δ (ppm): ~130 (-CH=CH-), ~45 (-CH₂Cl) |

| Infrared (IR) | Major peaks (cm⁻¹): ~3030 (C-H stretch, alkene), ~1660 (C=C stretch), ~1250 (C-H bend), ~965 (trans C-H bend, out-of-plane), ~750 (C-Cl stretch) |

| Mass Spectrometry (MS) | m/z (relative intensity): 124 (M⁺), 89 (M⁺ - Cl), 53 (M⁺ - Cl - HCl) |

Safety Considerations

-

1,3-Butadiene: is a flammable gas and a known carcinogen.

-

Chlorine: is a highly toxic and corrosive gas.

-

1,4-Dichloro-2-butene: is toxic and corrosive.

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment, including safety goggles, gloves, and a lab coat, must be worn.

Conclusion

The synthesis of this compound from butadiene is a well-established industrial process that can be adapted for laboratory-scale applications. Careful control of reaction conditions is essential to maximize the yield of the desired product and ensure safety. This guide provides a comprehensive overview of the synthesis, including reaction mechanisms, experimental protocols, and characterization data, to support researchers in their synthetic endeavors.

References

A Technical Guide to the Physical Properties of trans-1,4-Dichloro-2-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of trans-1,4-Dichloro-2-butene. The information is presented in a clear and concise format, intended to be a valuable resource for laboratory and development work. This document includes a summary of quantitative data, detailed experimental protocols for the determination of these properties, and a workflow diagram for physical property assessment.

Core Physical Properties

This compound is a colorless to light yellow liquid at room temperature.[1] It is characterized by the following physical properties, which are crucial for its handling, application in synthesis, and safety considerations.

Data Summary

The quantitative physical properties of this compound are summarized in the table below for easy reference and comparison.

| Physical Property | Value | Units | Conditions | Citations |

| Molecular Formula | C₄H₆Cl₂ | - | - | |

| Molecular Weight | 125.00 | g/mol | - | [2][3] |

| Density | 1.183 | g/mL | at 25 °C | [1][2][3][4] |

| Boiling Point | 74-76 | °C | at 40 mmHg | [1][2][3][4] |

| 155.5 | °C | - | [5] | |

| Melting Point | 1-3 | °C | - | [1][2][3][4][5] |

| Vapor Pressure | 10 | mmHg | at 20 °C | [1][3][4] |

| Refractive Index | 1.488 | - | at 20 °C (n20/D) | [1][3][4] |

| Flash Point | 53 | °C | closed cup | [2][3][4] |

| Solubility | - | - | Soluble in alcohol, ether, acetone, and benzene.[6] Insoluble in water.[5] | [5][6] |

Experimental Protocols

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For an accurate determination, the capillary method using a Thiele tube or a similar heating block is commonly employed.[3][7]

Apparatus:

-

Thiele tube or a melting point apparatus with a heating block

-

Thermometer

-

Small test tube (fusion tube)

-

Capillary tube, sealed at one end

-

Heating source (e.g., Bunsen burner or heating mantle)

-

Liquid paraffin or silicone oil (for Thiele tube)

Procedure:

-

A small amount of this compound is placed into the small test tube.

-

The capillary tube is placed into the test tube with the open end submerged in the liquid and the sealed end above the liquid surface.[3]

-

The test tube is attached to the thermometer, ensuring the bulb of the thermometer is level with the sample.

-

The assembly is placed in the Thiele tube or heating block.[7]

-

The apparatus is heated gently and slowly.[7]

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The temperature at which a rapid and continuous stream of bubbles emerges is noted. This is the boiling point of the liquid at the given atmospheric pressure.[7]

Determination of Density

The density of a liquid is its mass per unit volume. The most common and accurate methods for determining the density of a liquid chemical are by using a pycnometer or a digital density meter.[8][9] ASTM D1475 provides a standard test method for the density of liquid coatings, which can be adapted for other liquid chemicals.

Apparatus:

-

Pycnometer (a glass flask with a precise volume)

-

Analytical balance

-

Constant temperature water bath

-

Thermometer

Procedure:

-

The pycnometer is thoroughly cleaned, dried, and its empty weight is accurately measured on the analytical balance.

-

The pycnometer is filled with this compound, ensuring no air bubbles are trapped.

-

The filled pycnometer is placed in a constant temperature water bath until it reaches thermal equilibrium (e.g., 25 °C).

-

The volume is adjusted precisely to the calibration mark on the pycnometer, and any excess liquid is carefully removed from the outside.

-

The filled pycnometer is weighed again on the analytical balance.

-

The density is calculated by dividing the mass of the liquid (weight of filled pycnometer minus weight of empty pycnometer) by the known volume of the pycnometer.

Determination of Melting Point

For substances that are solid at or near room temperature, the melting point is a key indicator of purity. Since this compound has a melting point of 1-3 °C, this determination would need to be performed at a controlled low temperature. The capillary method is standard.[5]

Apparatus:

-

Melting point apparatus with a cooling capability

-

Capillary tubes

-

Thermometer

Procedure:

-

A small amount of solidified this compound is introduced into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is cooled until completely frozen.

-

The temperature is then raised slowly at a controlled rate (e.g., 1-2 °C per minute).

-

The temperature at which the first droplet of liquid appears is recorded as the beginning of the melting range.

-

The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range. For a pure substance, this range should be narrow.

Determination of Refractive Index

The refractive index of a liquid is a measure of how much the path of light is bent, or refracted, when it enters the liquid. It is a characteristic property and is often used for identification and purity assessment. An Abbe refractometer is a common instrument for this measurement.

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

-

Dropper or pipette

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to come to the desired temperature (e.g., 20 °C) by circulating water from the constant temperature bath.

-

The light source is adjusted, and the eyepiece is focused until the dividing line between the light and dark fields is sharp.

-

The control knob is turned to bring the dividing line exactly to the center of the crosshairs.

-

The refractive index is read directly from the instrument's scale.

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for the experimental determination of the physical properties of a liquid organic compound like this compound.

Caption: Generalized workflow for the determination of physical properties.

References

- 1. cdn.juniata.edu [cdn.juniata.edu]

- 2. przyrbwn.icm.edu.pl [przyrbwn.icm.edu.pl]

- 3. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 4. pennwest.edu [pennwest.edu]

- 5. byjus.com [byjus.com]

- 6. store.astm.org [store.astm.org]

- 7. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 8. knowledge.reagecon.com [knowledge.reagecon.com]

- 9. ASTM D4052 | Anton Paar Wiki [wiki.anton-paar.com]

Spectroscopic Analysis of trans-1,4-Dichloro-2-butene: A Technical Guide

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for trans-1,4-dichloro-2-butene. It is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information and experimental methodologies for this compound.

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format.

NMR spectroscopy is a powerful analytical technique for determining the structure of organic molecules. For this compound, both ¹H and ¹³C NMR data provide characteristic signals that confirm its structure. The data presented here is typically acquired in deuterated chloroform (CDCl₃).[1][2][3]

Table 1: ¹H NMR Spectroscopic Data for this compound [1][4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~5.8 - 6.0 | Triplet (t) | 2H | Olefinic protons (-CH=CH-) |

| ~4.0 - 4.2 | Doublet (d) | 4H | Methylene protons (-CH₂Cl) |

Table 2: ¹³C NMR Spectroscopic Data for this compound [2][3]

| Chemical Shift (δ) ppm | Assignment |

| ~130 | Olefinic carbons (-CH=CH-) |

| ~45 | Methylene carbons (-CH₂Cl) |

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorptions corresponding to C-H, C=C, and C-Cl bonds. The spectrum is often recorded as a neat liquid film.[2][5][6]

Table 3: Key IR Absorptions for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3030 | Medium | =C-H stretch (alkene) |

| ~2950 | Medium | C-H stretch (alkane) |

| ~1650 | Medium | C=C stretch (alkene) |

| ~970 | Strong | =C-H bend (trans alkene) |

| ~750 | Strong | C-Cl stretch |

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition. The mass spectrum of this compound is obtained using electron ionization (EI).[7][8] The molecular ion peak is observed at m/z 124.[5]

Table 4: Major Fragments in the Mass Spectrum of this compound [9]

| m/z | Relative Intensity | Possible Fragment |

| 124 | Moderate | [C₄H₆Cl₂]⁺ (Molecular Ion) |

| 89 | High | [C₄H₆Cl]⁺ |

| 53 | High | [C₄H₅]⁺ |

| 39 | Moderate | [C₃H₃]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

A sample of this compound is dissolved in a deuterated solvent, typically CDCl₃, in an NMR tube.[10] A small amount of a reference standard, such as tetramethylsilane (TMS), may be added for chemical shift calibration.[11] The sample is then placed in the NMR spectrometer. For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio.[12] For ¹³C NMR, a larger number of scans are typically required due to the lower natural abundance of the ¹³C isotope.[13]

For a liquid sample like this compound, the IR spectrum is often obtained as a "neat" sample.[14] A drop of the liquid is placed between two salt plates (e.g., NaCl or KBr) to form a thin film.[14][15] The plates are then mounted in the sample holder of the IR spectrometer, and the spectrum is recorded.[16] Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory, where a drop of the sample is placed directly on the ATR crystal.[17]

The mass spectrum is typically acquired using a Gas Chromatography-Mass Spectrometry (GC-MS) system.[18] The sample is injected into the gas chromatograph, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer.[19] In the ion source, the molecules are ionized, commonly by electron impact (EI), which involves bombarding the molecules with a high-energy electron beam.[20] This causes the molecule to lose an electron, forming a molecular ion, which can then fragment. The ions are then separated by their mass-to-charge ratio and detected.[19]

Visualizations

The following diagrams illustrate the workflow of spectroscopic analysis and the structural features of this compound.

Caption: Workflow for the spectroscopic analysis of a chemical compound.

Caption: Correlation of molecular structure with key spectroscopic signals.

Caption: Plausible mass fragmentation pathway for this compound.

References

- 1. This compound(764-41-0) 1H NMR spectrum [chemicalbook.com]

- 2. Page loading... [wap.guidechem.com]

- 3. Page loading... [wap.guidechem.com]

- 4. This compound(110-57-6) 1H NMR [m.chemicalbook.com]

- 5. This compound(764-41-0) IR Spectrum [chemicalbook.com]

- 6. This compound(110-57-6) IR Spectrum [m.chemicalbook.com]

- 7. This compound(764-41-0) MS [m.chemicalbook.com]

- 8. 2-Butene, 1,4-dichloro- [webbook.nist.gov]

- 9. ez.restek.com [ez.restek.com]

- 10. youtube.com [youtube.com]

- 11. NMR Spectroscopy [www2.chemistry.msu.edu]

- 12. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 13. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 14. webassign.net [webassign.net]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. ursinus.edu [ursinus.edu]

- 17. emeraldcloudlab.com [emeraldcloudlab.com]

- 18. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 19. dem.ri.gov [dem.ri.gov]

- 20. uni-saarland.de [uni-saarland.de]

A Technical Guide to the Mechanism of Action of trans-1,4-Dichloro-2-butene in Alkylation Reactions

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides an in-depth analysis of trans-1,4-dichloro-2-butene, a bifunctional alkylating agent of significant interest in organic synthesis. The document elucidates the core mechanisms governing its reactivity, focusing on nucleophilic substitution pathways. It details its application in key alkylation reactions, presents quantitative data in a structured format, and provides a representative experimental protocol. Visual diagrams created using Graphviz are included to illustrate reaction mechanisms and experimental workflows, offering a comprehensive resource for professionals in chemical research and drug development.

Introduction to this compound

This compound (DCB) is a versatile C4 synthon valued for its dual reactive sites.[1] Its structure, featuring two primary allylic chloride leaving groups on a rigid trans-alkene backbone, makes it a potent electrophile for introducing a C4 unsaturated moiety into a wide range of molecules.[1] This reactivity is fundamental to its use in constructing complex molecular architectures, including heterocycles and intermediates for active pharmaceutical ingredients (APIs).[2][3] Understanding its mechanism of action is crucial for controlling reaction outcomes, optimizing yields, and designing novel synthetic pathways.

Core Reaction Mechanisms: S(_N)2 and S(_N)2' Pathways

The primary mechanism of action for this compound in alkylation reactions is nucleophilic substitution. Due to the primary nature of the carbon-chlorine bonds, the reaction predominantly follows a bimolecular nucleophilic substitution (S(_N)2) pathway. However, its allylic structure also allows for a competitive conjugate substitution pathway known as the S(_N)2' mechanism.

The S(_N)2 Pathway: Direct Substitution

In a typical S(_N)2 reaction, a nucleophile directly attacks the electrophilic carbon atom bearing the leaving group (chloride), causing a concerted bond formation and bond cleavage.[4] This "backside attack" results in an inversion of stereochemistry if the carbon is a chiral center.[5] For this compound, the S(_N)2 pathway involves the direct displacement of a chloride ion by the nucleophile, preserving the but-2-ene backbone.

Key Characteristics:

-

Kinetics: The reaction rate is second-order, depending on the concentration of both the substrate (DCB) and the nucleophile.[5]

-

Stereochemistry: Proceeds with inversion of configuration at the electrophilic carbon.[5]

-

Steric Hindrance: As a primary halide, it is minimally hindered, favoring the S(_N)2 pathway.[5]

The S(_N)2' Pathway: Allylic Rearrangement

The presence of the double bond allows for an alternative mechanism where the nucleophile attacks the terminal carbon of the double bond (the γ-position). This attack is concerted with the shift of the double bond and the departure of the leaving group from the α-position. This results in an "allylic rearrangement," yielding a product with a different connectivity than that from a direct S(_N)2 attack.

Bifunctional Reactivity

As a di-substituted alkene, this compound can undergo mono- or di-alkylation. The first substitution typically proceeds readily. The second substitution is often slower due to the electronic effect of the newly introduced group and potential steric hindrance. This allows for stepwise and selective substitutions, enabling the synthesis of both symmetrical and unsymmetrical products.[1]

Key Applications in Alkylation Reactions

This compound is employed in several critical alkylation reactions, particularly in the synthesis of nitrogen and carbon-based heterocyclic structures.

-

Alkylation of Purines: It is used for the N-alkylation of purine bases like adenine. The reaction shows high regioselectivity for the N9 position, making it a valuable tool in the synthesis of nucleoside analogues.[1]

-

Malonic Ester Synthesis: The reaction with soft carbon nucleophiles like diethyl malonate is a classic method for forming new carbon-carbon bonds. This reaction can be controlled to produce mono-alkylated products or can proceed to a second, intramolecular alkylation to form cyclic compounds like vinylcyclopropane or cyclopentene derivatives.[6]

-

Copper-Catalyzed Alkylation: In the presence of copper catalysts, it undergoes asymmetric allylic alkylation with Grignard reagents, allowing for precise control over regioselectivity and stereoselectivity.[7]

Quantitative Data Summary

For ease of reference, the physical properties and representative reaction data for this compound are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 110-57-6 | [8][9] |

| Molecular Formula | C₄H₆Cl₂ | [8][9] |

| Molecular Weight | 124.99 g/mol | [8][9] |

| Appearance | Colorless liquid | [2] |

| Melting Point | 1-3 °C | [2] |

| Boiling Point | 74-76 °C / 40 mmHg | [2] |

| Density | 1.183 g/mL at 25 °C | [2] |

| Refractive Index (n²⁰/D) | 1.488 |[7] |

Table 2: Summary of Representative Alkylation Reactions

| Nucleophile | Reagents/Conditions | Product Type | Regioselectivity/Yield | Reference |

|---|---|---|---|---|

| Adenine | K₂CO₃, DMSO | 9-Alkylpurine | 90-95% (N9) | [1] |

| 2-Amino-6-chloropurine | K₂CO₃, DMSO or TBAF, THF | 9-Alkylpurine | 90-95% (N9) | [1] |

| Diethyl Malonate | 2 equiv. NaOEt | Cyclopentene dicarboxylate | 67% (major product) | [6] |

| Grignard Reagents | Copper thiophene carboxylate | Asymmetric allylic alkylation | Catalyst dependent |[7] |

Experimental Protocols

This section provides a detailed methodology for a key alkylation reaction, the N-alkylation of adenine.

Protocol: Synthesis of 9-(4-chloro-2-butenyl)adenine [1]

Objective: To perform a regioselective mono-alkylation of adenine with this compound.

Materials:

-

Adenine

-

This compound (used in excess)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Ethyl acetate

-

Deionized water

Procedure:

-

Reaction Setup: To a dry round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add adenine and anhydrous potassium carbonate.

-

Solvent Addition: Add anhydrous dimethyl sulfoxide (DMSO) to the flask to suspend the reagents.

-

Substrate Addition: Add an excess of this compound to the suspension. Using an excess of the dichloro-butene minimizes the formation of the di-alkylated product.

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: Once the reaction is complete, quench the reaction by adding deionized water.

-

Extraction: Extract the aqueous mixture multiple times with ethyl acetate.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo. The crude product can be further purified by column chromatography on silica gel to isolate the desired 9-alkylated product.

Logical Relationships in Reactivity

The synthetic utility of this compound is a direct consequence of its distinct structural features. The relationship between its structure and its reactivity profile determines its applications in synthesis.

Conclusion

This compound serves as a powerful and versatile bifunctional electrophile in organic synthesis. Its reactivity is dominated by S(_N)2 and S(_N)2' mechanisms, which can be selectively controlled through the choice of nucleophile and reaction conditions, including the use of catalysts. The ability to perform stepwise substitutions makes it an invaluable tool for the synthesis of complex molecules, particularly in the fields of medicinal chemistry and materials science. This guide provides the foundational knowledge required for researchers to effectively utilize this reagent in their synthetic endeavors.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. This compound | 764-41-0 [chemicalbook.com]

- 3. EP2404926B1 - Preparation of 2-chloro-9-(2'-deoxy-2'-fluoro-beta-D-arabinofuranosyl)-adenine - Google Patents [patents.google.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. researchgate.net [researchgate.net]

- 6. ecommons.luc.edu [ecommons.luc.edu]

- 7. dokumen.pub [dokumen.pub]

- 8. 2-Butene, 1,4-dichloro-, (E)- [webbook.nist.gov]